

Eisenin (L-pyroGlu-L-Gln-L-Ala): A Technical Guide to Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eisenin*

Cat. No.: B1671150

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eisenin (L-pyroGlu-L-Gln-L-Ala) is a tripeptide first isolated from the brown algae *Eisenia bicyclis*. As interest in naturally derived peptides for therapeutic applications grows, a thorough understanding of their physicochemical properties is essential for formulation development, stability assessment, and predicting biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of **Eisenin**, detailed experimental protocols for its analysis, and visual workflows to support laboratory investigation.

Core Physicochemical Properties

The physicochemical properties of a peptide are fundamental to its behavior in both *in vitro* and *in vivo* systems. These properties influence its solubility, stability, permeability, and interaction with biological targets. The data for **Eisenin**, both computationally predicted and experimentally determined for its constituent amino acids, are summarized below.

Quantitative Data Summary

The following tables provide a structured summary of key quantitative data for **Eisenin**. Table 1 details the computed properties for the tripeptide, offering insights into its molecular

characteristics. Table 2 provides the experimental pKa values of its constituent amino acids, which are crucial for estimating the peptide's ionization behavior and isoelectric point.

Property	Value	Source
Molecular Formula	C13H20N4O6	PubChem[1]
Molecular Weight	328.32 g/mol	PubChem[1]
Exact Mass	328.13828437 Da	PubChem[1]
XLogP3-AA (logP)	-2.4	PubChem[1]
Hydrogen Bond Donor Count	5	PubChem[1]
Hydrogen Bond Acceptor Count	6	PubChem[1]
Topological Polar Surface Area	168 Å ²	PubChem[1]
Formal Charge	0	PubChem[1]
Rotatable Bond Count	8	PubChem[1]

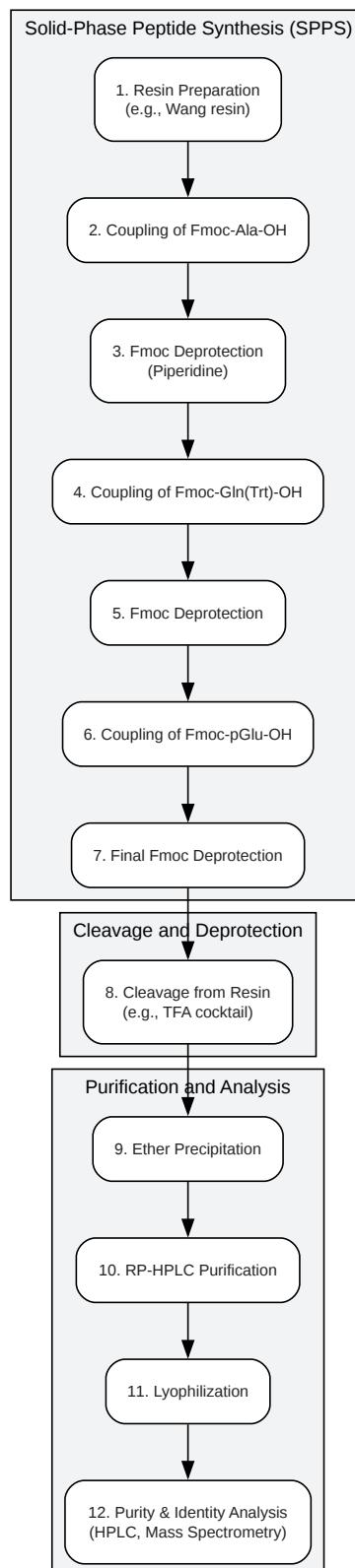
Table 1: Computed
Physicochemical Properties of
Eisenin.

Amino Acid	pKa (α-carboxyl)	pKa (α-amino)	pKa (Side Chain)
L-pyroglutamic Acid	~3.32	N/A (cyclic)	N/A
L-Glutamine (Gln)	2.17	9.13	N/A
L-Alanine (Ala)	2.34	9.69	N/A

Table 2: pKa Values of
Constituent Amino
Acids.[2][3][4][5][6]

Estimation of Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a peptide, the pI can be estimated from the pKa values of its N-terminus, C-terminus, and the side chains of its constituent amino acids.


Eisenin has a single ionizable group, the C-terminal carboxyl group of Alanine (pKa \approx 2.34), as the N-terminal amino group of pyroglutamic acid is part of a lactam ring and is not basic. The side chain of Glutamine is neutral. Therefore, **Eisenin** is an acidic peptide, and its pI is estimated to be below 7. The pI can be approximated by considering the pKa of the C-terminal carboxyl group, suggesting a pI in the acidic range, likely around 3-4.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and reliable data. The following sections outline methodologies for key experiments related to the physicochemical characterization of **Eisenin**.

Peptide Synthesis and Purification

The following diagram illustrates a typical workflow for the solid-phase synthesis and subsequent purification of a peptide such as **Eisenin**.

[Click to download full resolution via product page](#)**Workflow for Solid-Phase Peptide Synthesis of Eisenin.**

Solubility Determination

Objective: To determine the solubility of **Eisenin** in various aqueous and organic solvents.

Materials:

- Lyophilized **Eisenin** peptide
- Deionized water
- Phosphate-buffered saline (PBS), pH 7.4
- 0.1 M Acetic Acid
- 0.1 M Ammonium Bicarbonate
- Dimethyl sulfoxide (DMSO)
- Acetonitrile (ACN)
- Vortex mixer
- Centrifuge
- Analytical balance

Protocol:

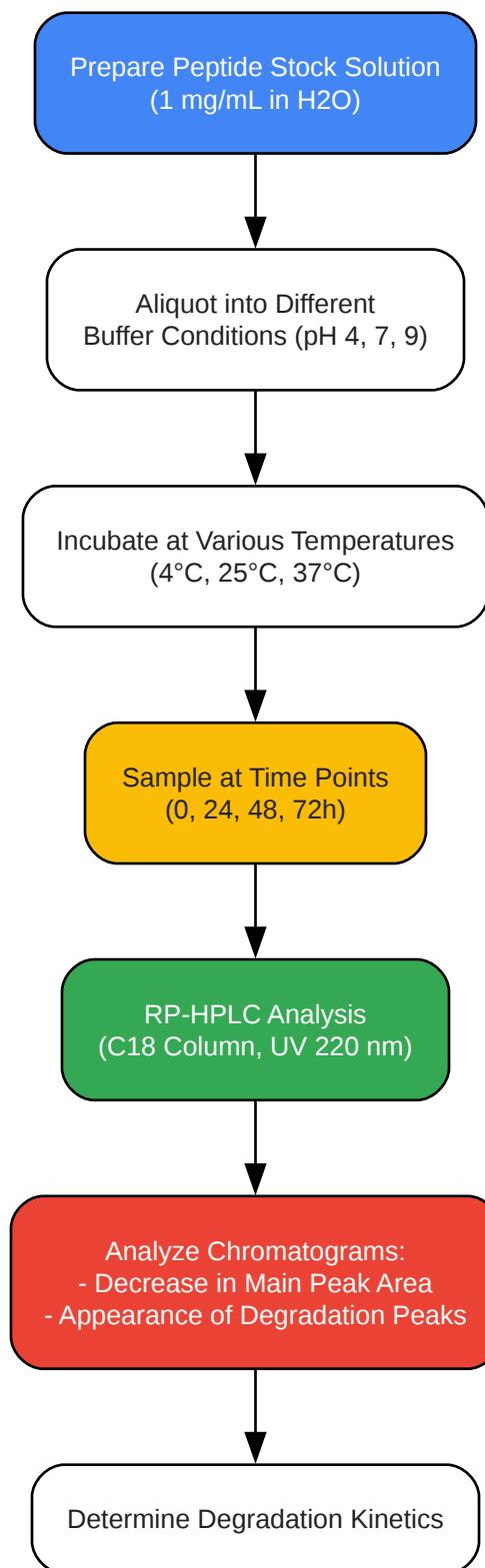
- Accurately weigh 1 mg of lyophilized **Eisenin** into a microcentrifuge tube.
- Add 100 μ L of the primary solvent (e.g., deionized water) to achieve a concentration of 10 mg/mL.
- Vortex the tube for 1-2 minutes. If the peptide does not dissolve, sonication can be attempted.
- Visually inspect the solution for any undissolved particles. A clear solution indicates solubility at that concentration.

- If the peptide is insoluble in water, repeat the process with a fresh 1 mg sample using alternative solvents in the following order: PBS, 0.1 M Acetic Acid (as **Eisenin** is acidic), and then organic solvents like DMSO or ACN for hydrophobic peptides.[7][8][9]
- For quantitative analysis, after attempting to dissolve the peptide, centrifuge the sample at 14,000 rpm for 10 minutes.
- Carefully collect the supernatant and lyophilize it to determine the mass of the dissolved peptide.
- Solubility is expressed as the percentage of the dissolved peptide mass relative to the initial mass.

Stability Analysis using RP-HPLC

Objective: To assess the stability of **Eisenin** in solution over time and under different pH and temperature conditions.

Materials:


- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
- UV detector
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
- Mobile Phase B: 0.1% TFA in acetonitrile
- **Eisenin** stock solution (1 mg/mL in deionized water)
- pH meter and buffers
- Incubators set at various temperatures (e.g., 4°C, 25°C, 37°C)

Protocol:

- Prepare aliquots of the **Eisenin** stock solution in different buffers (e.g., pH 4, 7, and 9).

- Incubate the aliquots at the desired temperatures.
- At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each condition.
- Analyze the samples by RP-HPLC. A typical gradient could be 5-95% Mobile Phase B over 30 minutes with detection at 220 nm.
- The stability is determined by monitoring the decrease in the peak area of the intact **Eisenin** and the appearance of degradation product peaks over time. The degradation can be described by pseudo-first-order kinetics.[\[10\]](#)

The following diagram illustrates the general workflow for a peptide stability study.

[Click to download full resolution via product page](#)

Workflow for Peptide Stability Analysis via RP-HPLC.

Signaling Pathways and Biological Context

Currently, there is a lack of specific, well-documented signaling pathways directly attributed to **Eisenin** in the scientific literature. Peptides containing pyroglutamic acid at the N-terminus are known to exhibit enhanced stability against aminopeptidases. This modification is crucial for the biological activity of some chemokines, where it can influence receptor binding and signal transduction. Further research is required to elucidate the specific molecular targets and signaling cascades that may be modulated by **Eisenin**.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **Eisenin**. The presented data and protocols offer a starting point for researchers and drug development professionals working with this peptide. The computational data suggests that **Eisenin** is a small, polar molecule, and its acidic nature will govern its solubility and interactions in biological systems. The provided experimental workflows for synthesis, purification, and stability analysis are essential for any further investigation into its therapeutic potential. Future research should focus on obtaining experimental validation of the computed properties and exploring the biological activity and potential signaling pathways of **Eisenin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Eisenin | C13H20N4O6 | CID 3084358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iscabiocchemicals.com [iscabiocchemicals.com]
- 3. Star Republic: Guide for Biologists [sciencegateway.org]
- 4. peptideweb.com [peptideweb.com]
- 5. Page loading... [guidechem.com]
- 6. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 8. iscabiochemicals.com [iscabiochemicals.com]
- 9. peptidesciences.com [peptidesciences.com]
- 10. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Eisenin (L-pyroGlu-L-Gln-L-Ala): A Technical Guide to Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671150#eisenin-l-pyroglu-l-gln-l-ala-physicochemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com